Tosedostat - 238750-77-1

Tosedostat

Catalog Number: EVT-287599
CAS Number: 238750-77-1
Molecular Formula: C21H30N2O6
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]amino]-2-phenylacetic acid cyclopentyl ester is a secondary carboxamide, a hydroxamic acid and a carboxylic ester.
Tosedostat has been used in trials studying the treatment and supportive care of AML, Leukemia, Pancreas Cancer, Multiple Myeloma, and Pancreatic Cancer, among others. Tosedostat is an inhibitor of the M1 family of aminopeptidases, in particular PuSA, and LTA4 hydrolase. It has demonstrated anti-tumour activity in a number of models of cancer, both as a single agent and in synergy with cytotoxic agents such as carboplatin and paclitaxel. It entered the clinical trial in patients with haematological malignancies.
Tosedostat is a proprietary orally bioavailable inhibitor of the M1 family of aminopeptidases with potential antineoplastic activity. Aminopeptidase inhibitor CHR-2797 is converted intracellularly into a poorly membrane-permeable active metabolite (CHR-79888) which inhibits the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase; inhibition of these aminopeptidases in tumor cells may result in amino acid deprivation, inhibition of protein synthesis due to a decrease in the intracellular free amino acid pool, an increase in the level of the proapoptotic protein Noxa, and cell death. Noxa is a member of the BH3 (Bcl-2 homology 3)-only subgroup of the proapoptotic Bcl-2 (B-cell CLL/lymphoma 2) protein family.
Overview

Tosedostat is an orally administered metalloenzyme inhibitor primarily classified as an aminopeptidase inhibitor. It has demonstrated significant antiproliferative and antiangiogenic activity against various hematological malignancies, particularly acute myeloid leukemia (AML). Tosedostat operates by inhibiting specific aminopeptidases, leading to the accumulation of small peptides within transformed cells, which in turn causes a deficiency of free amino acids necessary for protein synthesis. This mechanism plays a crucial role in its therapeutic effects against cancer cells.

Source and Classification

Tosedostat is derived from a class of compounds known as aminopeptidase inhibitors. It is specifically designed to target members of the M1 and M17 classes of aminopeptidases, which are zinc-dependent enzymes involved in protein metabolism. The compound has been evaluated in clinical trials for its efficacy in treating elderly patients with relapsed or refractory AML, showcasing its potential as a novel therapeutic agent in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of tosedostat involves creating an ester that can be hydrolyzed within the cell to release the active metabolite, CHR-79888. This metabolite is poorly permeable to cell membranes, allowing it to accumulate intracellularly. The synthesis typically follows these steps:

  1. Formation of Ester: The initial step involves the reaction of appropriate amino acid derivatives with activating agents to form an ester.
  2. Hydrolysis: Once administered, the ester undergoes hydrolysis by cellular esterases, converting it into the active form.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for clinical use.
Molecular Structure Analysis

Structure and Data

Tosedostat's molecular formula is C11H14N2O4C_{11}H_{14}N_{2}O_{4} with a molecular weight of 238.24 g/mol. The compound features a central structure that includes a carboxylic acid group and various functional groups that facilitate its interaction with aminopeptidases.

  • Chemical Structure:
    • Tosedostat contains a hydroxamate moiety that is crucial for binding to the zinc ion at the active site of aminopeptidases.
    • The stereochemistry around the chiral centers contributes to its specificity and potency as an inhibitor.
Chemical Reactions Analysis

Reactions and Technical Details

Tosedostat primarily acts through reversible inhibition of aminopeptidases. The key reactions include:

  1. Inhibition Reaction: Tosedostat binds to the active site of aminopeptidases, preventing substrate access and subsequent peptide hydrolysis.
  2. Amino Acid Deprivation: By inhibiting these enzymes, tosedostat disrupts the recycling of proteins into free amino acids, leading to a state of amino acid deprivation in cancer cells.
  3. Induction of Apoptosis: The accumulation of unprocessed peptides triggers stress responses within cells, including upregulation of pro-apoptotic factors like CHOP (C/EBP homologous protein) and NOXA (a pro-apoptotic member of the Bcl-2 family).
Mechanism of Action

Process and Data

The mechanism by which tosedostat exerts its therapeutic effects can be summarized as follows:

  1. Inhibition of Aminopeptidases: Tosedostat inhibits key enzymes responsible for degrading proteins into free amino acids.
  2. Accumulation of Peptides: This inhibition leads to an intracellular buildup of small peptides.
  3. Cellular Stress Response: The peptide accumulation activates stress pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) and inhibits mTOR (mechanistic target of rapamycin), effectively shutting down protein synthesis.
  4. Induction of Cell Death: The resultant cellular environment promotes apoptosis in malignant cells due to nutrient deprivation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Tosedostat exhibits good solubility in dimethyl sulfoxide (DMSO), with solubility greater than 10 mM.
  • Stability: The compound is stable under physiological conditions but is sensitive to hydrolysis in alkaline environments.
  • pH Sensitivity: Optimal activity is observed at physiological pH levels, where it maintains stability while effectively inhibiting target enzymes.
Applications

Scientific Uses

Tosedostat has shown promise in various scientific applications:

Molecular Pharmacology of Tosedostat

Aminopeptidase Inhibition Mechanisms

Targeting M1 Family Aminopeptidases: PuSA and LTA4 Hydrolase Interactions

Tosedostat is a small-molecule inhibitor (chemical formula: C₂₁H₃₀N₂O₆; molecular weight: 406.48 g/mol) that selectively targets the M1 family of zinc-dependent metalloenzymes. Its primary enzymatic targets are puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 hydrolase (LTA4H) [1] [7]. PuSA, encoded by the NPEPPS gene, is a cytosolic enzyme critical for protein turnover through the hydrolysis of N-terminal amino acids from peptides generated by the proteasome. Tosedostat binds irreversibly to the catalytic zinc atom within PuSA's active site (HEXXH-(X₁₈)-E motif), disrupting its ability to release amino acids for protein synthesis [1] [10].

LTA4H exhibits dual functionality: it possesses aminopeptidase activity and catalyzes the final step in leukotriene B4 (LTB4) synthesis. Tosedostat inhibits both functions, though its potency varies. While the prodrug (CHR-2797) weakly inhibits LTA4H (>1,000 nM), its intracellular metabolite CHR-79888 achieves potent inhibition (IC₅₀: 8 nM). This effectively suppresses LTB4-mediated pro-inflammatory signaling pathways, contributing to anti-angiogenic effects in tumor models [3] [7].

Table 1: Key M1 Aminopeptidase Targets of Tosedostat

EnzymeGenePrimary FunctionInhibition MechanismBiological Consequence
PuSANPEPPSPeptide cleavage, amino acid recyclingZinc chelation in catalytic site (HEXXH-X₁₈-E motif)Intracellular amino acid depletion
LTA4HLTA4HLTB4 synthesis & peptide cleavageAllosteric inhibition of epoxide hydrolase activityAnti-angiogenesis, reduced inflammation
Aminopeptidase NANPEPPeptide processing, cell signaling (CD13)Competitive substrate blockadeImpaired tumor cell adhesion/migration

Enzymatic Inhibition Profiling: IC₅₀ Values for LAP, PuSA, and Aminopeptidase N

Tosedostat and its active metabolite CHR-79888 exhibit broad-spectrum inhibition across multiple aminopeptidases. Quantitative profiling reveals differential potency:

  • Leucine Aminopeptidase (LAP): CHR-79888 shows high affinity (IC₅₀ ≈ 100 nM) [3].
  • Puromycin-Sensitive Aminopeptidase (PuSA): CHR-79888 is a potent inhibitor (IC₅₀ < 50 nM) [1] [10].
  • Aminopeptidase N (APN/CD13): Moderate inhibition (IC₅₀ ≈ 220 nM for CHR-2797; enhanced by CHR-79888) [3] [7].

Notably, tosedostat spares many M17 family aminopeptidases, indicating selectivity for M1 enzymes. The inhibition profile contributes to its pleiotropic antitumor effects, impacting protein homeostasis, angiogenesis, and immune modulation [3] [7].

Intracellular Conversion to Active Metabolite CHR-79888: Pharmacokinetic Activation Pathways

Tosedostat (CHR-2797) is a prodrug requiring enzymatic activation for sustained intracellular activity. Its cyclopentyl ester moiety undergoes hydrolysis primarily by carboxylesterase 1 (CES1), abundant in myelomonocytic cells, generating the active acid metabolite CHR-79888 [3] [10]. This conversion confers critical pharmacological advantages:

  • Enhanced Cellular Retention: CHR-79888 is hydrophilic and poorly membrane-permeable, trapping it intracellularly where aminopeptidases reside [1] [6].
  • Prolonged Half-Life: While tosedostat itself has a short plasma half-life (1–3.5 hours), CHR-79888 exhibits a significantly extended half-life (6–11 hours), enabling sustained target inhibition [2] [3].
  • Increased Potency: CHR-79888 demonstrates 10-50 fold greater inhibitory activity against key aminopeptidases (e.g., LTA4H) compared to the parent prodrug [3].

Resistance mechanisms identified in myeloid leukemia cells highlight the centrality of this activation: downregulation of CES1 expression or function severely impairs CHR-79888 generation, conferring high-level resistance [10].

Amino Acid Deprivation Response (AADR) Induction

Regulation of Protein Recycling and Ubiquitin-Proteasome System Crosstalk

By inhibiting PuSA and other critical aminopeptidases, tosedostat disrupts the terminal step of the ubiquitin-proteasome system (UPS). The UPS degrades ubiquitinated proteins into small peptides, which aminopeptidases further hydrolyze into free amino acids. Tosedostat-induced aminopeptidase blockade causes:

  • Peptide Accumulation: Intracellular buildup of small peptides detected within 2 hours of exposure [1] [10].
  • Free Amino Acid Depletion: Critical amino acids (e.g., leucine, methionine) become scarce within 4–6 hours, monitored by decreased intracellular pools [10] [14].
  • Feedback Inhibition of the Proteasome: Accumulated peptides inhibit proteasomal chymotrypsin-like activity (up to 65% reduction at 10 µM tosedostat), creating a vicious cycle of impaired protein turnover [10].

This dual disruption of proteasomal degradation and amino acid liberation triggers an integrated stress response (ISR), characterized by phosphorylation of eIF2α and ATF4 upregulation [10] [14].

Table 2: Tosedostat-Induced Disruption of Protein & Amino Acid Homeostasis

Process TargetedEffect of TosedostatDownstream Consequence
Aminopeptidase ActivityInhibition of PuSA, LAP, APNPeptide accumulation
Free Amino Acid PoolsDepletion of essential amino acids (Leu, Met)mTORC1 inhibition, global protein synthesis suppression
Proteasome FunctionFeedback inhibition of chymotrypsin-like activityImpaired clearance of misfolded/damaged proteins
Stress ResponseeIF2α phosphorylation, ATF4 transcriptional activationUpregulation of CHOP, NOXA, ATF3

mTOR Pathway Suppression and Protein Synthesis Inhibition

Amino acid scarcity, particularly leucine, directly inhibits mechanistic target of rapamycin complex 1 (mTORC1) signaling – a key nutrient-sensing pathway. Tosedostat treatment rapidly (within 30–60 minutes) induces:

  • Decreased mTORC1 Kinase Activity: Measured by reduced phosphorylation of canonical substrates S6K1 (Thr389) and 4EBP1 (Ser65) [7] [10].
  • Suppressed Cap-Dependent Translation: Hypophosphorylated 4EBP1 tightly binds eIF4E, preventing assembly of the eIF4F translation initiation complex and inhibiting synthesis of proliferation/survival proteins (e.g., cyclins, MCL-1) [8] [10].
  • Autophagy Induction: As a compensatory mechanism for nutrient acquisition, though often insufficient to rescue cells under sustained amino acid deprivation [14].

Paradoxically, chronic exposure or acquired resistance to tosedostat can lead to compensatory hyperactivation of the PI3K/Akt/mTOR axis, creating a vulnerability exploitable by mTOR inhibitors like rapamycin [10].

Transcriptional Upregulation of Proapoptotic Factors (CHOP, NOXA)

The ISR/ATF4 axis orchestrates a proapoptotic transcriptional program under persistent amino acid stress. Key mediators induced by tosedostat include:

  • CHOP (DDIT3): ATF4 directly binds the DDIT3 promoter, upregulating this transcription factor. CHOP suppresses anti-apoptotic BCL-2 expression and promotes expression of death receptors like TRAIL-R2 [10] [14].
  • NOXA (PMAIP1): This BH3-only protein is transcriptionally activated by ATF4. NOXA specifically binds and neutralizes the pro-survival protein MCL-1, a critical guardian of cancer cell viability. MCL-1 degradation is a hallmark of tosedostat-induced apoptosis in AML and myeloma cells [6] [14].
  • ATF3: This stress-inducible transcription factor forms heterodimers with ATF4, further amplifying the expression of CHOP and NOXA, and promoting ER stress-mediated apoptosis [14].

This coordinated transcriptional shift overwhelms pro-survival BCL-2 family signaling, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and apoptosis selectively in transformed cells, while sparing normal cells [1] [6].

Table 3: Tosedostat Synonyms and Identifiers

Identifier TypeName/Code
Generic NameTosedostat
Chemical NamesCyclopentyl (2S)-2-[(2R,3S)-3-hydroxy-3-(hydroxycarbamoyl)-2-(2-methylpropyl)propanamido]-2-phenylacetate
Development CodeCHR-2797
CAS Registry Number238750-77-1
DrugBank Accession NumberDB11781
UNIIKZK563J2UW

Properties

CAS Number

238750-77-1

Product Name

Tosedostat

IUPAC Name

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1

InChI Key

FWFGIHPGRQZWIW-SQNIBIBYSA-N

SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-(hydroxy(hydroxycarbamoyl)methyl)-4-methylpentanoylamino)-2-phenylethanoic acid cyclopentyl ester
CHR 2797
CHR-2797
CHR2797
tosedostat

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.